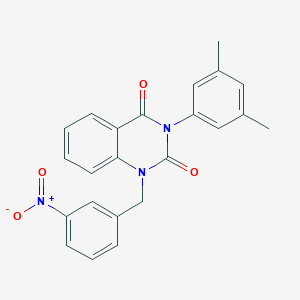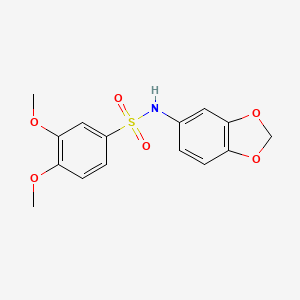![molecular formula C26H26N4O3S B14997465 5-(2-methoxyphenyl)-8,8-dimethyl-2-[(pyridin-2-ylmethyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14997465.png)
5-(2-methoxyphenyl)-8,8-dimethyl-2-[(pyridin-2-ylmethyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the methoxyphenyl, dimethyl, pyridinylmethylsulfanyl, and other functional groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its effects on various biological targets, including enzymes and receptors, to develop new therapeutic agents for the treatment of diseases such as cancer and inflammation.
Industry
In industry, 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
Mécanisme D'action
The mechanism of action of 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-METHOXYPHENYL)-1H-INDOLES
- 5-(4-METHOXYPHENYL)-1H-IMIDAZOLES
Uniqueness
Compared to similar compounds, 5-(2-METHOXYPHENYL)-8,8-DIMETHYL-2-{[(PYRIDIN-2-YL)METHYL]SULFANYL}-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a unique combination of functional groups that confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets that may not be possible with other compounds, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C26H26N4O3S |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
5-(2-methoxyphenyl)-8,8-dimethyl-2-(pyridin-2-ylmethylsulfanyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H26N4O3S/c1-26(2)12-17-21(18(31)13-26)20(16-9-4-5-10-19(16)33-3)22-23(28-17)29-25(30-24(22)32)34-14-15-8-6-7-11-27-15/h4-11,20H,12-14H2,1-3H3,(H2,28,29,30,32) |
Clé InChI |
ZUDCURMRCCNUPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=N4)C5=CC=CC=C5OC)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14997386.png)
![Ethyl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997395.png)
![3,4-dimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B14997409.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B14997417.png)
![4-fluoro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B14997421.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B14997426.png)
![Cyclohexyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B14997436.png)
![3-(3,4-dimethylphenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997439.png)

![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14997458.png)
![2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14997476.png)
![4-ethoxy-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B14997484.png)


